molecular formula C14H17BrN2 B1602223 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole CAS No. 312949-16-9

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

Cat. No. B1602223
M. Wt: 293.2 g/mol
InChI Key: JCXOJXALBTZEFE-UHFFFAOYSA-N
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Description

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (5-Br-3-MPMI) is an indole derivative synthesized in the laboratory and used in a variety of scientific research applications. This compound has unique properties that are advantageous for laboratory experiments and research applications, and has been studied extensively in the fields of biochemistry and physiology.

Scientific Research Applications

Chemical Reactions and Compounds

  • A study by Aghazadeh et al. (2011) investigated the reaction of a similar compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione, yielding two compounds through protonation and nucleophilic addition processes (Aghazadeh et al., 2011).

Ligand Binding and Synthesis

  • Egle et al. (2003) described the preparation of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, studying their structure-activity relationship as high affinity human 5-HT(1B/1D) ligands (Egle et al., 2003).

Crystal Structure Analysis

  • The crystal structure of a closely related compound, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, was analyzed by Helliwell et al. (2009), focusing on its planar nature and π-stacked columns in the crystal, linked by hydrogen bonds (Helliwell et al., 2009).

Synthesis of Key Intermediates

  • Shashikumar et al. (2010) developed an improved process for synthesizing a similar compound, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, which is a key intermediate in the synthesis of migraine medication (Shashikumar et al., 2010).

Antimicrobial Activity

  • Mageed et al. (2021) explored the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, highlighting their potential pharmaceutical applications (Mageed et al., 2021).

Inhibitors and Antagonists

  • Renton et al. (2011) synthesized and evaluated 1,5-disubstituted indole derivatives as inhibitors of human nitric oxide synthase, with some showing significant selectivity over other isoforms (Renton et al., 2011).

properties

IUPAC Name

5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573598, DTXSID50869927
Record name 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_49280
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole

CAS RN

312949-16-9
Record name 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Vardanyan, V Hruby - 2016 - books.google.com
Synthesis of Best-Seller Drugs is a key reference guide for all those involved with the design, development, and use of the best-selling drugs. Designed for ease of use, this book …
Number of citations: 176 books.google.com

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